

# Comparative Safety Analysis: NCA029 vs. ONC201 in Preclinical and Clinical Settings

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## Compound of Interest

Compound Name: NCA029

Cat. No.: B12369494

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A detailed examination of the safety profiles of the novel HsClpP activator, **NCA029**, and its clinical-stage counterpart, ONC201, reveals distinct characteristics in their tolerability. While both agents target the mitochondrial protease ClpP for anti-cancer effects, available data from preclinical and clinical studies indicate a potentially wider therapeutic window for **NCA029**.

This guide provides a comparative analysis of the safety profiles of **NCA029** and ONC201, tailored for researchers, scientists, and drug development professionals. The content is based on currently available preclinical and clinical data.

## Quantitative Safety Data Summary

The following table summarizes the key safety findings for **NCA029** and ONC201 from various studies.

Safety Parameter	NCA029	ONC201
Preclinical Toxicity		
In Vivo Models (Xenografts)	No apparent toxicity observed in the heart, liver, spleen, lungs, or kidneys at therapeutic doses (up to 5 mg/kg).[1]	Generally well-tolerated in preclinical models.
Clinical Safety (Adverse Events)	Not yet in clinical trials.	Common (Any Grade): Fatigue (34%), Nausea (18%), Decreased Lymphocyte Count (14%), Headache (10%), Vomiting (10%). Grade 3 Toxicities: Fatigue (10%), Rash Maculopapular (4%), Decreased Lymphocyte Count (2%), Headache (2%). No dose-limiting toxicities reported at the recommended Phase 2 dose.
Other Preclinical Observations	Minimal antibacterial activity, suggesting a low likelihood of disrupting the gut microbiome. [1]	Crosses the blood-brain barrier.[2]

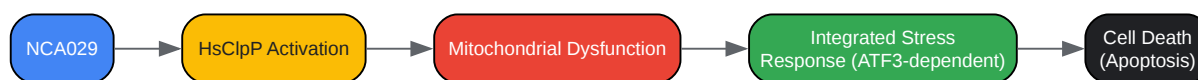
## Mechanism of Action and Signaling Pathways

Both **NCA029** and ONC201 function as activators of the Homo sapiens caseinolytic protease P (HsClpP), a key enzyme in mitochondrial protein quality control. Hyperactivation of HsClpP leads to uncontrolled degradation of mitochondrial proteins, resulting in mitochondrial dysfunction, induction of an integrated stress response (ISR), and ultimately, cancer cell death. [1]

However, ONC201 possesses a more complex mechanism of action, also acting as an antagonist of the dopamine D2 and D3 receptors (DRD2/DRD3).[2][3] This dual activity may

contribute to its broader range of physiological effects and potentially its side effect profile.

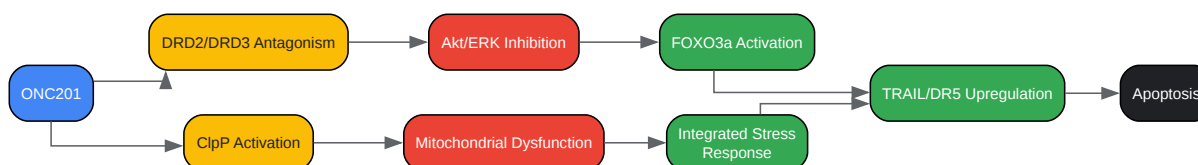
## NCA029 Signaling Pathway



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### NCA029 Mechanism of Action

## ONC201 Signaling Pathway



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### ONC201 Mechanism of Action

## Experimental Protocols

A comprehensive understanding of the safety profiles requires a detailed look at the methodologies employed in the cited studies.

## Preclinical Safety and Toxicology Studies (General Methodology)

- Animal Models: Preclinical safety assessments for novel anti-cancer agents like **NCA029** and **ONC201** typically utilize rodent (e.g., mice, rats) and non-rodent (e.g., dogs, non-human primates) species to identify potential target organs of toxicity and to determine a safe starting dose for human clinical trials.<sup>[4]</sup>

- **Dose Administration and Monitoring:** Compounds are administered through relevant routes (e.g., oral, intravenous) at various dose levels, including therapeutically relevant and supratherapeutic doses. Animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and any behavioral abnormalities.
- **Endpoints:** Key endpoints in preclinical toxicology studies include:
  - **LD50 (Median Lethal Dose):** The dose of a substance that is lethal to 50% of the tested animal population. This is a measure of acute toxicity.
  - **NOAEL (No-Observed-Adverse-Effect Level):** The highest dose at which no statistically or biologically significant adverse effects are observed.
  - **Histopathology:** Microscopic examination of tissues from major organs to identify any pathological changes.
  - **Clinical Pathology:** Analysis of blood and urine samples to assess organ function (e.g., liver and kidney function tests) and hematological parameters.

## NCA029 Preclinical Safety Assessment

- **In Vivo Xenograft Studies:** In studies involving HCT116 colorectal cancer xenograft models, **NCA029** was administered intravenously at doses of 2.5 mg/kg and 5 mg/kg. Post-treatment histological analysis (HE staining) of major organs (heart, liver, spleen, lungs, kidneys) revealed no apparent toxicity.<sup>[1]</sup>

## ONC201 Clinical Trial Safety Monitoring

- **Patient Population:** Clinical trials for ONC201 have enrolled patients with recurrent glioblastoma and other advanced cancers.
- **Dosing Regimen:** Oral ONC201 has been administered at doses such as 625 mg once weekly.
- **Safety Assessments:** Safety monitoring in clinical trials is rigorous and includes:
  - **Adverse Event (AE) Reporting:** All adverse events experienced by patients are recorded and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

- Vital Signs Monitoring: Regular measurement of heart rate, blood pressure, respiratory rate, and temperature.
- Electrocardiograms (ECGs): To monitor for any cardiac effects.
- Clinical Laboratory Tests: Regular blood tests to monitor hematology, clinical chemistry (including liver and kidney function), and other relevant biomarkers.

## Conclusion

Based on the available data, **NCA029** demonstrates a promising preclinical safety profile, with a lack of observable toxicity in major organs at effective anti-tumor doses. Its high selectivity for HsClpP and minimal antibacterial activity are also favorable characteristics. ONC201, while generally well-tolerated in clinical trials, is associated with a range of mild to moderate adverse events. The dual mechanism of action of ONC201, targeting both ClpP and dopamine receptors, may contribute to its observed side effect profile. Further clinical investigation of **NCA029** is warranted to fully characterize its safety and efficacy in humans and to directly compare its therapeutic index with that of ONC201 and other emerging HsClpP activators.

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## References

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- 4. youtube.com [youtube.com]

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